Cas no 885268-02-0 (5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one)

5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a fluorinated cyclic ketone with a partially hydrogenated naphthalene backbone. The trifluoromethyl group enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structural features allow for further functionalization, enabling the development of compounds with tailored reactivity and stability. The compound’s rigid framework and fluorine substitution contribute to improved metabolic stability and bioavailability in drug design. It is commonly utilized in cross-coupling reactions, nucleophilic additions, and as a precursor for complex heterocycles. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity to moisture and air.
5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one structure
885268-02-0 structure
Product name:5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
CAS No:885268-02-0
MF:C11H9F3O
MW:214.183773756027
MDL:MFCD08234372
CID:710603
PubChem ID:57355173

5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Naphthalenone,3,4-dihydro-5-(trifluoromethyl)-
    • 5-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one
    • 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
    • 5-Trifluoromethyl-1-tetralone
    • AK486955
    • 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one
    • AMOT0859
    • MB05383
    • 1(2H)-Naphthalenone, 3,4-dihydro-5-(trifluoromethyl)-
    • 3,4-Dihydro-5-(trifluoromethyl)-1(2H)-naphthalenone (ACI)
    • 5-Trifluoromethyltetralin-1-one
    • SCHEMBL1508383
    • AKOS027430397
    • DA-40871
    • CS-0101084
    • 885268-02-0
    • AS-68701
    • MFCD08234372
    • DTXSID00722917
    • N10512
    • OHPGWVKTCNNPMH-UHFFFAOYSA-N
    • MDL: MFCD08234372
    • Inchi: 1S/C11H9F3O/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15/h1,4-5H,2-3,6H2
    • InChI Key: OHPGWVKTCNNPMH-UHFFFAOYSA-N
    • SMILES: O=C1CCCC2C1=CC=CC=2C(F)(F)F

Computed Properties

  • Exact Mass: 214.06054939g/mol
  • Monoisotopic Mass: 214.06054939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 2
  • XLogP3: 2.9
  • Surface Charge: 0
  • Topological Polar Surface Area: 17.1

5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T895118-100mg
5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
885268-02-0 ≥95%
100mg
¥1,990.80 2022-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T65580-100mg
5-Trifluoromethyl-1-tetralone
885268-02-0 95%
100mg
¥575.0 2023-09-06
Chemenu
CM243082-100mg
5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
885268-02-0 95%
100mg
$112 2023-01-07
Chemenu
CM243082-5g
5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
885268-02-0 95%
5g
$2057 2023-01-07
Ambeed
A285806-1g
5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
885268-02-0 95%
1g
$725.0 2024-04-16
Ambeed
A285806-250mg
5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
885268-02-0 95%
250mg
$222.0 2024-04-16
abcr
AB436053-250mg
5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one; .
885268-02-0
250mg
€382.90 2025-02-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1171724-100mg
5-Trifluoromethyl-1-tetralone
885268-02-0 98%
100mg
¥777.00 2024-04-27
Aaron
AR008AF6-250mg
5-Trifluoromethyl-1-tetralone
885268-02-0 95%
250mg
$186.00 2023-12-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1171724-250mg
5-Trifluoromethyl-1-tetralone
885268-02-0 98%
250mg
¥1666.00 2024-04-27

5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one Production Method

Production Method 1

Reaction Conditions
1.1 90 °C
Reference
Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acid
Zhang, Minmin; et al, Chemical Communications (Cambridge, 2016, 52(56), 8757-8760

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
2.1 90 °C
Reference
Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acid
Zhang, Minmin; et al, Chemical Communications (Cambridge, 2016, 52(56), 8757-8760

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 15 min, 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
3.1 90 °C
Reference
Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acid
Zhang, Minmin; et al, Chemical Communications (Cambridge, 2016, 52(56), 8757-8760

5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one Raw materials

5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one Preparation Products

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Amadis Chemical Company Limited
(CAS:885268-02-0)5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
A941433
Purity:99%/99%
Quantity:250mg/1g
Price ($):200.0/652.0